2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium
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Overview
Description
2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is a semiconducting organic molecule with a π-conjugated polycyclic system. It is known for its strong electron-donating properties and is used primarily as an n-type dopant in various electronic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium typically involves organic synthesis techniques. One common method is the reaction of benzimidazole with appropriate methylating agents such as iodomethane . This process may involve multiple steps, including nucleophilic addition and coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: The compound can be reduced using common reducing agents.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different benzimidazole derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium has several scientific research applications:
Chemistry: Used as a reagent for the reductive transformation of organic compounds.
Biology: Its electron-donating properties make it useful in various biological assays.
Industry: Primarily used in the fabrication of electronic devices, including organic thin-film transistors, polymeric solar cells, and organic light-emitting diodes
Mechanism of Action
The compound exerts its effects primarily through its strong electron-donating properties. It acts as an n-type dopant, enhancing the conductivity of the materials it is incorporated into. The molecular targets and pathways involved include the π-conjugated systems in organic semiconductors, where it facilitates charge transfer and improves electronic performance .
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,3-dimethyl-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium
Uniqueness
2,3-Dimethyl-2,3-dihydro-1H-benzimidazol-1-ium is unique due to its strong electron-donating properties and its stability in various processing solvents. This makes it particularly effective as an n-type dopant in organic semiconductors, where it enhances conductivity and overall device performance .
Properties
CAS No. |
739302-05-7 |
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Molecular Formula |
C9H13N2+ |
Molecular Weight |
149.21 g/mol |
IUPAC Name |
2,3-dimethyl-1,2-dihydrobenzimidazol-1-ium |
InChI |
InChI=1S/C9H12N2/c1-7-10-8-5-3-4-6-9(8)11(7)2/h3-7,10H,1-2H3/p+1 |
InChI Key |
VSJKGWNZJOGGMH-UHFFFAOYSA-O |
Canonical SMILES |
CC1[NH2+]C2=CC=CC=C2N1C |
Origin of Product |
United States |
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